molecular formula C28H40N6O B612028 UNC2025 CAS No. 1429881-91-3

UNC2025

货号: B612028
CAS 编号: 1429881-91-3
分子量: 476.66
InChI 键: MJSHVHLADKXCML-RQNOJGIXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: UNC2025 的合成涉及多个关键步骤,包括制备中间体化合物及其随后的反应以形成最终产物。 一条合成路线涉及在特定条件下将 1-((2-氟-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基)磺酰基)-4-甲基哌嗪与其他试剂反应 .

工业生产方法: this compound 的工业生产可能会涉及优化合成路线,以确保高产率和纯度。 这包括扩大反应条件并使用先进的技术进行纯化和质量控制 .

化学反应分析

反应类型: UNC2025 经历各种化学反应,包括磷酸化抑制和与特定激酶靶标的结合。 它在抑制 Mer 和 FLT3 的磷酸化方面特别有效 .

常用试剂和条件: 该化合物在各种细胞系和条件下进行测试,以评估其功效。 例如,在 B-ALL 697 细胞裂解液中,this compound 以 0.05 纳摩尔的 IC50 抑制 Mer 的活性 .

主要形成的产物: 涉及 this compound 的反应形成的主要产物通常是靶激酶的磷酸化或抑制形式,导致细胞增殖减少和细胞凋亡增加 .

科学研究应用

Preclinical Studies

UNC2025 has demonstrated significant therapeutic efficacy in various preclinical models:

  • Leukemia Models : In studies involving ALL and AML cell lines, this compound inhibited pro-survival signaling and induced apoptosis. Approximately 30% of primary leukemia patient samples were sensitive to this compound, particularly within the AML and T-ALL subsets .
  • Xenograft Models : In vivo experiments showed that this compound treatment resulted in dose-dependent reductions in tumor burden and improved median survival rates. For instance, xenograft models using patient-derived AML samples exhibited significant disease regression following treatment with this compound .

Case Studies

  • Acute Myeloid Leukemia (AML) :
    • Study Findings : In a study involving 261 primary leukemia patient samples, 78 samples showed sensitivity to this compound. The compound was particularly effective against minimally differentiated AML (M0) and T-ALL .
    • Therapeutic Window : The selectivity of this compound for MERTK-expressing cells suggests a favorable therapeutic window, as normal mononuclear cells were resistant to concentrations below 500 nM .
  • Combination Therapy with Methotrexate :
    • Enhanced Efficacy : Research indicates that combining this compound with methotrexate enhances the sensitivity of leukemia cells to chemotherapy. This combination may allow for reduced dosages of cytotoxic agents while maintaining therapeutic effectiveness .

Data Summary

Application AreaMechanismKey FindingsReference
Acute Lymphoblastic LeukemiaMERTK InhibitionInduces apoptosis in B-ALL and T-ALL cell lines
Acute Myeloid LeukemiaDual Inhibition (MERTK & FLT3)30% sensitivity in primary samples; significant tumor regression
Combination with MethotrexateSynergistic EffectIncreased efficacy; potential for dose reduction

作用机制

UNC2025 通过抑制 Mer 酪氨酸激酶和 Fms 样酪氨酸激酶 3 的活性发挥作用。它与这些激酶的活性位点结合,阻止其磷酸化和随后的信号通路。 这种抑制导致促生存信号减少,细胞凋亡增加,以及白血病细胞增殖减少 .

类似化合物:

独特性: this compound 的独特之处在于其高效力、口服生物利用度高以及对 Mer 和 FLT3 的双重抑制。 它在白血病模型中显示出广谱活性,并且有可能与细胞毒性化疗联合治疗 .

生物活性

UNC2025 is a small molecule inhibitor specifically targeting the Mer receptor tyrosine kinase (MERTK), which has been implicated in various malignancies, particularly acute leukemias. This compound has garnered attention due to its potent biological activity, particularly in inhibiting MERTK signaling pathways, leading to apoptosis in cancer cells. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

This compound functions primarily as a selective inhibitor of MERTK, which plays a crucial role in cell proliferation and survival in various cancers. The compound's mechanism involves:

  • Inhibition of MERTK Phosphorylation : this compound effectively reduces the phosphorylation of MERTK and downstream signaling proteins such as STAT6, AKT, and ERK1/2. This inhibition leads to decreased cell survival and proliferation in MERTK-expressing cancer cell lines .
  • Induction of Apoptosis : In vitro studies have demonstrated that this compound induces apoptosis in acute leukemia cell lines. For instance, treatment with this compound resulted in a significant increase in early and late apoptotic cells, indicating its efficacy in triggering programmed cell death .
  • Alteration of Cell Cycle Progression : The compound also affects cell cycle dynamics, leading to a reduction in cells in the G0/G1 phases and an accumulation in G2/M phases. This shift is indicative of impaired proliferation and increased polyploidy in treated cells .

Efficacy in Preclinical Models

This compound has shown promising results across various preclinical models:

  • Acute Leukemia Models : In studies involving B-cell acute lymphoblastic leukemia (B-ALL) and acute myeloid leukemia (AML) cell lines, this compound demonstrated dose-dependent inhibition of cell growth and viability. For example, treatment with 200–300 nM this compound led to 25–90% cell death after 48 hours .
  • Primary Patient Samples : The compound was tested on primary MERTK-expressing patient samples, where it exhibited significant reductions in colony formation at concentrations as low as 25 nM, achieving over 90% inhibition at 300 nM . This selectivity underscores its potential therapeutic window compared to normal cells with low MERTK expression.

Table 1: Summary of Biological Activity Data for this compound

Cell Line IC50 (nM) Apoptosis Induction (%) Colony Formation Inhibition (%) Cell Cycle Alteration
B-ALL (697)2.725–90 (200–300 nM)>90% at 300 nMAccumulation in G2/M
T-ALL (Jurkat)Not specifiedSignificantNot specifiedAccumulation in G2/M
AML (Kasumi-1)Not specifiedSignificant>90% at 300 nMAccumulation in G2/M

Case Studies

Several studies have highlighted the clinical relevance of this compound:

  • Leukemia Treatment : In a study published by the American Association for Cancer Research, this compound was shown to enhance the therapeutic efficacy when combined with cytotoxic agents in leukemia models. The combination therapy resulted in improved survival rates compared to monotherapy .
  • Antifibrotic Effects : Beyond oncology, this compound has demonstrated antifibrotic properties in models of intestinal fibrosis. The inhibitor alleviated symptoms associated with DSS-induced fibrosis by targeting MERTK-mediated pathways .
  • Antiplatelet Activity : Research has indicated that this compound exhibits antithrombotic effects by inhibiting platelet activation. This property could be beneficial for patients with thrombotic complications associated with malignancies .

属性

IUPAC Name

4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N6O/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSHVHLADKXCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UNC2025
Reactant of Route 2
Reactant of Route 2
UNC2025
Reactant of Route 3
Reactant of Route 3
UNC2025
Reactant of Route 4
Reactant of Route 4
UNC2025
Reactant of Route 5
Reactant of Route 5
UNC2025
Reactant of Route 6
Reactant of Route 6
UNC2025

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。